REACTION_CXSMILES
|
O=O.[CH3:3][C:4](C)([O-])C.[K+].[C:9]([CH2:12][C:13](=[O:15])[CH3:14])(=[O:11])[CH3:10].ICC>N#N.O>[CH2:3]([CH:12]([C:13](=[O:15])[CH3:14])[C:9](=[O:11])[CH3:10])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
0.066 mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture with ice-bath
|
Type
|
WAIT
|
Details
|
to continue at room temperature for further 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
To the solid mixture was added saturated saline until the solid mixture
|
Type
|
DISSOLUTION
|
Details
|
was just completely dissolved
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with suitable amount of anhydrous ethyl ether for three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |